![molecular formula C15H10ClNO2S2 B1611969 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride CAS No. 868755-57-1](/img/structure/B1611969.png)
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride
Overview
Description
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as DPTS and has a molecular formula C14H9ClO2S2N.
Scientific Research Applications
Antitumor Activity
Thiazolesulfonamides, including 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride, possess a broad spectrum of pharmacological activity. Specifically, some thiazole-4- and thiazole-5-sulfonamides have been proposed for cancer prevention or treatment. They act as inhibitors of key enzymes and kinases involved in cancer pathways, such as ATM, DNA-PK, PI3Kα, Raf kinases, and ATG4B protease .
Trypanosoma brucei Infections
Novel derivatives of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride have shown promise in treating Trypanosoma brucei infections. These derivatives combine a lipophilic end (such as a 4-(1-adamantyl)phenyl or 3-(1-adamantyl)phenyl moiety) with a functional end containing an alkylamine. Their potential lies in combating this parasitic infection .
Mechanism of Action
Target of Action
Similar compounds such as 2,4-disubstituted arylthiazoles have been shown to exhibit trypanocidal activity againstTrypanosoma brucei , a species of parasitic protozoa that causes human African trypanosomiasis (HAT).
Mode of Action
Thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The action of 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is considered hazardous and may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to handle this compound only outdoors or in a well-ventilated area . Furthermore, it reacts violently with water, and contact with water liberates toxic gas .
properties
IUPAC Name |
2,4-diphenyl-1,3-thiazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)17-14(20-15)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNJOBYLGNWNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594518 | |
Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |
CAS RN |
868755-57-1 | |
Record name | 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.